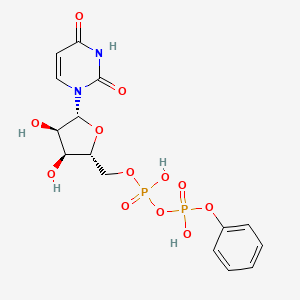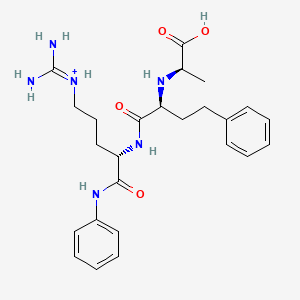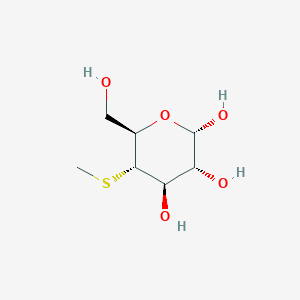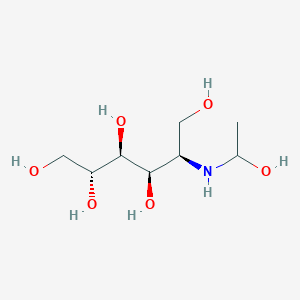
(2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol is a complex organic compound with multiple chiral centers. It is characterized by the presence of a hydroxyethylamino group and several hydroxyl groups attached to a hexane backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol typically involves multi-step organic reactions. One common approach is to start with a suitable hexane derivative and introduce the hydroxyethylamino group through nucleophilic substitution reactions. The hydroxyl groups can be introduced via oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biomolecules.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential. They may serve as leads for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol: Unique due to its specific arrangement of functional groups and chiral centers.
Hexane-1,2,3,4,5,6-hexol: Similar backbone but lacks the hydroxyethylamino group.
(2R,3S,4R,5R)-5-aminohexane-1,2,3,4,6-pentol: Similar structure but with an amino group instead of a hydroxyethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H19NO6 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H19NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h4-15H,2-3H2,1H3/t4?,5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
OUBSZQOZVSSBQR-NMBMWNOXSA-N |
Isomerische SMILES |
CC(N[C@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(NC(CO)C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


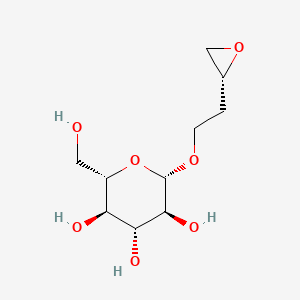

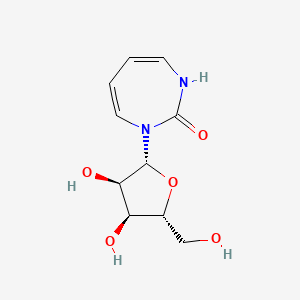
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
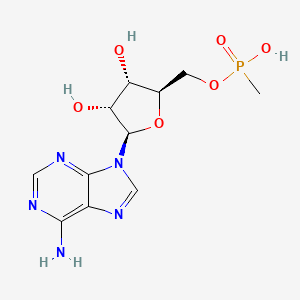
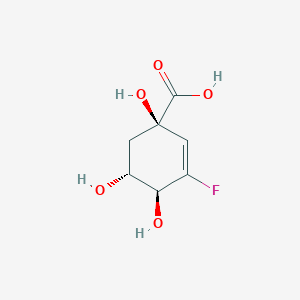

![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)
